molecular formula C14H23N5O2S B5409250 N~1~,N~1~-diethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide

N~1~,N~1~-diethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide

Cat. No.: B5409250
M. Wt: 325.43 g/mol
InChI Key: HDEAEAPUXSEAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~1~-diethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with diethyl groups and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-diethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-diethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired substitution.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of N1,N~1~-diethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~,N~1~-diethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide is unique due to the presence of both a piperidine ring and a thiadiazole moiety, which imparts distinct chemical and biological properties. Its combination of structural features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2S/c1-4-18(5-2)14(21)19-8-6-11(7-9-19)12(20)15-13-17-16-10(3)22-13/h11H,4-9H2,1-3H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEAEAPUXSEAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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